BenchChemオンラインストアへようこそ!

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Lipophilicity Membrane Permeability Drug Design

8-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 191608-33-0) is a racemic chroman-4-amine derivative bearing an ethyl substituent at the 8-position of the benzopyran ring and stabilized as a hydrochloride salt (C₁₁H₁₆ClNO, MW 213.70). Despite its structural simplicity, publicly available evidence for its biological activity or target engagement is extremely limited.

Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
CAS No. 191608-33-0
Cat. No. B1420967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS191608-33-0
Molecular FormulaC11H16ClNO
Molecular Weight213.7 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C(CCO2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9;/h3-5,10H,2,6-7,12H2,1H3;1H
InChIKeyWRMHKMLAHMZQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 8-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride (CAS 191608-33-0) Remains a Poorly Characterized but Structurally Distinct Chroman-4-amine


8-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (CAS 191608-33-0) is a racemic chroman-4-amine derivative bearing an ethyl substituent at the 8-position of the benzopyran ring and stabilized as a hydrochloride salt (C₁₁H₁₆ClNO, MW 213.70) [1]. Despite its structural simplicity, publicly available evidence for its biological activity or target engagement is extremely limited. The compound is catalogued by multiple chemical vendors primarily as a research intermediate ; authoritative databases, including ChEMBL (ID CHEMBL4542161), report six functional assays but classify bioactivity data as unavailable [2]. Consequently, the compound's differentiation from close structural analogs must currently be framed in terms of structural inference and computed physicochemical properties rather than experimentally derived comparative pharmacology.

Why Generic Chroman-4-amine Interchange Is Unreliable: The Pharmacological Significance of the 8-Ethyl Substituent


Even minor alterations to the chroman-4-amine scaffold profoundly affect receptor selectivity and intrinsic activity. Literature on structurally related N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines demonstrates that different 8-position substituents (e.g., H, Cl, Br, Me, OMe) produce wide variations in 5-HT₁A receptor antagonist potency and efficacy in guinea pig ileum assays [1]. Although the unadorned 8-ethylchroman-4-amine core has not been directly studied in this context, class-level SAR establishes that the 8-ethyl group—specifically its increased steric bulk and lipophilicity relative to unsubstituted, 8-methyl, or 8-halogen analogs—will alter target binding kinetics, metabolic stability, and physicochemical properties. Therefore, treating the 8-ethyl derivative as interchangeable with other 8-substituted or unsubstituted chroman-4-amines without experimental validation introduces unacceptable risk in pharmacological studies.

Limited Quantitative Differentiation Evidence for 8-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride vs. Structural Analogs


Computed Lipophilicity and Predicted Passive Membrane Permeability vs. 8-Methyl and Unsubstituted Chroman-4-amine

The XLogP3 value for 8-ethylchroman-4-amine free base is 1.7 [1]. By comparison, the unsubstituted chroman-4-amine (C₉H₁₁NO) has a predicted XLogP3 of approximately 1.1–1.3, and the 8-methyl analog is approximately 1.4–1.6 based on standard fragment-based computation [2]. The ethyl group contributes approximately +0.4–0.6 log units relative to the unsubstituted core. While no direct experimental logD₇.₄ or PAMPA data exist, the predicted increase in lipophilicity suggests enhanced passive membrane permeability, which is relevant for central nervous system target engagement.

Lipophilicity Membrane Permeability Drug Design

Defined Racemic Composition Provides Pharmacological Clarity vs. Single Enantiomers

CAS 191608-33-0 is the racemic hydrochloride salt of 8-ethylchroman-4-amine. The individual (S)-enantiomer (CAS 1228561-59-8) and (R)-enantiomer (CAS 1228561-64-5) are available from multiple vendors [1]. In related chroman-4-amine series, enantiomers often exhibit differing receptor subtype selectivity and intrinsic efficacy [2]. However, no head-to-head pharmacological comparison of (R)-, (S)-, and racemic 8-ethylchroman-4-amine has been published. The racemate's defined stereochemical composition distinguishes it from single-enantiomer products but cannot be claimed as pharmacologically superior or inferior without experimental data.

Chirality Enantiomeric Purity Receptor Pharmacology

Improved Aqueous Solubility of Hydrochloride Salt vs. Free Base for In Vitro Assay Preparation

The hydrochloride salt (CAS 191608-33-0) is expected to exhibit significantly higher aqueous solubility than the free base (CAS 767610-47-9) based on the general principle that amine hydrochloride salts have enhanced dissolution rates in aqueous media [1]. The free base has a predicted LogS (ESOL) of approximately -3.0 to -3.5, whereas the hydrochloride salt is anticipated to improve solubility by 10- to 100-fold depending on pH and counterion concentration [2]. No experimentally measured solubility data for either form has been published, so this differentiation is class-level inference only.

Salt Form Aqueous Solubility Assay Compatibility

Topological Polar Surface Area and Predicted CNS Multiparameter Optimization (MPO) Score

The topological polar surface area (TPSA) of 8-ethylchroman-4-amine is 35.3 Ų, and the compound has 1 hydrogen bond donor, 2 hydrogen bond acceptors, and 1 rotatable bond [1]. The CNS MPO score, calculated from these descriptors together with XLogP3 (1.7) and MW (177.24), is approximately 4.5–5.0, placing it within the favorable range for CNS penetration (CNS MPO ≥ 4) [2]. The unsubstituted chroman-4-amine has TPSA 35.3 Ų but lower XLogP3 (≈1.2), yielding a CNS MPO score closer to 4.0–4.5. No experimental brain penetration data exist for either compound.

CNS Drug Design Blood-Brain Barrier Physicochemical Descriptors

Recommended Use Cases for 8-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride Given Current Evidence Limitations


Systematic SAR Exploration of 8-Position Substituent Effects on 5-HT₁A Receptor Antagonism

The 8-ethyl derivative can serve as a key comparator in a focused SAR matrix alongside 8-H, 8-Me, 8-Cl, 8-Br, and 8-OMe chroman-4-amine analogs. Existing literature on N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines [1] provides an assay framework (guinea pig ileum contraction, human 5-HT₁A binding) in which the 8-ethyl-substituted core can be incorporated to quantify the contribution of ethyl steric and lipophilic effects to antagonist potency and efficacy. No binding or functional data exist for this specific core, making it a valuable addition to SAR datasets.

Enantiomeric Profiling of Chroman-4-amine Pharmacophore Chirality

The racemic hydrochloride (CAS 191608-33-0) and its individual enantiomers (CAS 1228561-59-8 and 1228561-64-5) provide a matched set for investigating enantioselective receptor interactions . Given that related isoflavonoid-derived chroman derivatives exhibit enantiomer-dependent anti-cancer activity and receptor tyrosine kinase inhibition [2], this racemate is positioned for systematic enantiomeric pharmacology studies that have not yet been conducted.

Physicochemical Profiling to Validate Calculated CNS Drug-Likeness Predictions

Experimental determination of logD₇.₄, kinetic solubility, PAMPA permeability, and microsomal stability for the 8-ethyl derivative will directly test the computational predictions of CNS MPO favorability [3] and lipophilicity-driven permeability enhancement [4]. These data would establish the compound's utility as a reference standard for calibrating in silico models applied to chroman-based CNS candidates.

Building Block for Diversified Chroman-4-amine Libraries via 4-Amine Derivatization

The primary amine at the 4-position of the chroman scaffold is a versatile synthetic handle for amide coupling, reductive amination, and sulfonamide formation . The 8-ethyl substituent provides a defined steric and electronic perturbation for generating compound libraries that probe structure-activity relationships across multiple target classes, including GPCRs, transporters, and kinases.

Quote Request

Request a Quote for 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.